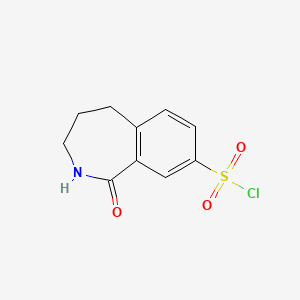

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride

Description

1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride is a benzazepine derivative featuring a sulfonyl chloride group at position 8 and a ketone (oxo) group at position 1. This compound serves as a critical building block in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules via nucleophilic substitution reactions. Its structural framework—a seven-membered azepine ring fused to a benzene ring—provides rigidity and electronic diversity, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIUWIROSAYQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592509 | |

| Record name | 1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919091-54-6 | |

| Record name | 1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride typically involves the following steps:

Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through various methods, including intramolecular cyclization reactions.

Oxidation: The next step involves the oxidation of the benzazepine core to introduce the oxo group at the 1-position. Common oxidizing agents used include potassium permanganate or chromium trioxide.

Sulfonylation: The final step is the introduction of the sulfonyl chloride group at the 8-position. This is typically achieved by reacting the intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine, ethylamine) are used under basic conditions to replace the sulfonyl chloride group.

Reduction: Reducing agents like sodium borohydride are used in solvents such as ethanol or methanol under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate are used in aqueous or organic solvents under controlled temperatures.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, or sulfonate thioesters are formed.

Reduction Products: The primary product is the corresponding alcohol, 1-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride.

Oxidation Products: Further oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride has been investigated for its potential therapeutic applications:

- Antibacterial and Antifungal Activity : Research indicates that benzazepine derivatives exhibit significant antibacterial and antifungal properties. The sulfonyl chloride group may enhance these activities by facilitating interactions with microbial enzymes or receptors .

- Cardiovascular Treatment : Some studies suggest that compounds in this class can modulate cardiovascular functions by inhibiting specific enzymes involved in cholesterol biosynthesis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex benzazepine derivatives. Its reactivity allows for:

- Nucleophilic Substitution Reactions : The sulfonyl chloride can undergo nucleophilic attack by amines or alcohols to form various substituted products .

- Synthesis of Bioactive Molecules : It is utilized in the production of compounds with potential bioactivity, making it valuable in drug discovery and development .

Case Studies and Research Findings

Several studies have documented the efficacy of benzazepine derivatives:

- Antimicrobial Studies : A study conducted on various benzazepine derivatives demonstrated that modifications at the sulfonyl chloride position significantly enhanced antibacterial activity against Gram-positive bacteria .

- Cardiovascular Research : Clinical trials involving similar compounds have shown promise in managing cardiovascular diseases by lowering cholesterol levels through enzyme inhibition pathways.

- Synthetic Applications : Research has highlighted the versatility of this compound in synthesizing novel bioactive molecules through various chemical reactions such as acylation and alkylation processes .

Mechanism of Action

The mechanism of action of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modification of receptor function. This interaction can alter the biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzazepine Derivatives

Key Comparative Insights

Substituent Effects: Electron-Withdrawing vs. In contrast, the 7-methoxy group in the compound from is electron-donating, which may reduce reactivity but improve solubility. Oxo Group Position: The target compound’s 1-oxo group (vs.

Synthetic Utility :

- The sulfonyl chloride group in all three derivatives enables nucleophilic displacement reactions, but the 7-methoxy variant’s commercial pricing (€376/50mg) suggests specialized applications .

- The 95% purity of the 7-chloro derivative highlights its suitability for high-yield pharmaceutical intermediates.

Pharmaceutical Relevance :

- The hydrochloride salt in exemplifies a structurally related but distinct compound, emphasizing the role of benzazepine cores in drug development. Its polymorphic forms may influence bioavailability, a critical factor absent in sulfonyl chloride derivatives.

Biological Activity

1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride is a sulfonyl chloride derivative of the benzazepine family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a seven-membered ring structure fused with a benzene ring and contains both a ketone and a sulfonyl chloride functional group. This unique structure is responsible for its varied biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride |

| Molecular Formula | C₁₁H₁₁ClN₂O₂S |

| Molecular Weight | 256.73 g/mol |

Antimicrobial Properties

Research indicates that benzazepine derivatives exhibit significant antimicrobial activity. The sulfonyl chloride group enhances the compound's reactivity with biological targets, potentially leading to effective antibacterial and antifungal agents. Studies have shown that similar compounds can inhibit bacterial growth by interfering with essential metabolic pathways.

Anticancer Activity

1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth.

Case Study:

A study conducted on a series of benzazepine derivatives demonstrated that certain modifications to the sulfonyl chloride group significantly increased their cytotoxicity against human cancer cell lines (e.g., breast and lung cancer). The results indicated an IC50 value in the low micromolar range for some derivatives, suggesting potent anticancer activity.

The biological activity of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, such as squalene synthase or dihydrofolate reductase (DHFR), which are crucial for cell survival and proliferation.

- Receptor Modulation: It may also interact with specific receptors that regulate cell signaling pathways related to growth and apoptosis.

Research Findings

Recent studies have highlighted the compound's potential in treating various diseases:

- Cardiovascular Diseases: Investigations into its effects on cardiovascular health reveal promising results in modulating lipid profiles and reducing inflammation.

- Rheumatoid Arthritis: The anti-inflammatory properties of benzazepine derivatives suggest potential therapeutic applications in autoimmune diseases like rheumatoid arthritis.

Q & A

(Basic) What analytical techniques are recommended for confirming the structural identity of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the benzazepine backbone and sulfonyl chloride functional group. For example, the sulfonyl chloride group typically shows a characteristic deshielded signal in ¹³C NMR (~125–135 ppm) .

- Infrared Spectroscopy (IR): Validate the presence of the sulfonyl chloride moiety via S=O stretching vibrations (1360–1340 cm⁻¹ and 1180–1160 cm⁻¹) .

- Mass Spectrometry (MS): Confirm molecular weight using high-resolution mass spectrometry (HRMS). Compare observed m/z values with theoretical calculations for C₁₁H₁₁ClN₂O₂S (expected [M+H]⁺ ~ 294.03) .

(Advanced) How can researchers address discrepancies in impurity profiles during synthesis of this compound?

Methodological Answer:

- HPLC Method Optimization: Use reverse-phase HPLC with a C18 column and a gradient mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate impurities. Adjust retention times based on polarity differences (e.g., unreacted intermediates vs. sulfonyl chloride derivatives) .

- Impurity Identification: Employ LC-MS or LC-NMR to structurally characterize impurities. For example, a common impurity might be the hydrolyzed sulfonic acid derivative (due to moisture exposure), identifiable via a mass shift of +18 (H₂O addition) .

- Quantitative Thresholds: Adhere to pharmacopeial guidelines (e.g., USP) where individual impurities should not exceed 0.5%, and total impurities ≤ 2.0% .

(Basic) What synthetic routes are documented for preparing this benzazepine-sulfonyl chloride derivative?

Methodological Answer:

- Key Steps:

- Benzazepine Core Synthesis: Cyclization of a substituted phenethylamine precursor via Friedel-Crafts acylation to form the tetrahydrobenzazepine ring .

- Sulfonation: React the benzazepine intermediate with chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonyl chloride group .

- Critical Parameters: Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

(Advanced) How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies:

- Hydrolytic Stability: Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (H₂O) conditions at 40°C for 24 hours. Analyze degradation products via HPLC .

- Thermal Stability: Store samples at 40°C/75% RH for 4 weeks. Monitor sulfonyl chloride hydrolysis via IR (loss of S=O peaks) .

- Data Interpretation: Use Arrhenius kinetics to predict shelf-life. For example, if degradation follows first-order kinetics, calculate activation energy (Eₐ) from rate constants at multiple temperatures .

(Advanced) What strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Variable Temperature NMR: Use VT-NMR to distinguish dynamic effects (e.g., rotational isomerism) from structural misassignments. For instance, broadening of signals at low temperatures may indicate conformational exchange .

- Isotopic Labeling: Synthesize deuterated analogs to confirm proton assignments in crowded regions of the NMR spectrum .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) .

(Basic) What are the critical purity criteria for this compound in pharmacological studies?

Methodological Answer:

- Chromatographic Purity: Achieve ≥95% purity via HPLC (USP guidelines) using a validated method with resolution ≥2.0 between the main peak and impurities .

- Elemental Analysis: Confirm C, H, N, and S content within ±0.4% of theoretical values (e.g., C 44.83%, H 3.76%, N 9.51%, S 10.88%) .

- Water Content: Use Karl Fischer titration to ensure ≤0.2% moisture (critical for sulfonyl chloride stability) .

(Advanced) How can researchers optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., dichloromethane vs. THF) for sulfonation efficiency. DCM often provides higher yields due to better solubility of intermediates .

- Catalyst Optimization: Evaluate Lewis acids (e.g., AlCl₃) in Friedel-Crafts steps. Adjust stoichiometry to minimize side reactions (e.g., over-acylation) .

- Process Analytics: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.